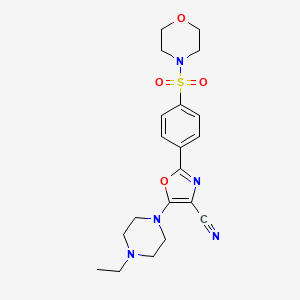

![molecular formula C21H21NO4S B2869071 (E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448139-89-6](/img/structure/B2869071.png)

(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The spiro compound you mentioned seems to contain a chroman ring and a pyrrolidin ring. Chroman is a heterocyclic chemical compound, and pyrrolidin is a cyclic amine. The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest in organic chemistry due to their presence in several natural products and their unique 3D properties . A common method for synthesizing spiro compounds is through the use of sulfonyl hydrazones . This method provides straightforward access to a class of diarylmethane derivatives with good to excellent yields .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the shared atom between two or more rings . This gives them unique 3D properties and makes them of interest in pharmaceutical libraries .Chemical Reactions Analysis

The chemical reactions involving spiro compounds often involve the formation or breaking of the spiro junction . The exact reactions would depend on the specific functional groups present in the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. Spiro compounds, for example, often exhibit unique optical and electronic properties .Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Probe Technique

The interaction between sulfonated polystyrene and poly(ethyl acrylate-co-4-vinylpyridine) ionomers in tetrahydrofuran (THF) was explored using a fluorescent molecular probe technique. This study highlights the potential use of sulfonyl and spiro-related compounds in assessing polymer interactions, where the acid-base interaction between sulfonate groups and the pyridine groups plays a critical role. The findings demonstrate how sulfonyl-containing compounds can be applied in the analysis of polymer miscibility and interactions, which is crucial for developing new materials with tailored properties (Bakeev & MacKnight, 1991).

Synthesis of Sulfonylated Spiro Compounds

Research on the direct synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines] by silver-mediated sulfonylation coupled with indole dearomatization showcases another application. This method produced sulfonylated spiro compounds in medium to excellent yields, demonstrating the compound's role in facilitating the synthesis of structurally complex and biologically significant molecules. The process's good functional group tolerance and ease of operation suggest its applicability in medicinal chemistry for generating novel therapeutic agents (Dong et al., 2020).

Organocatalytic Synthesis of Spiro Compounds

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity is another significant application. This method provides a rapid and enantioselective approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which are known for their important biological activities. The process's high yield, excellent stereoselectivities, and mild conditions make it a valuable tool for medicinal chemistry, offering a new avenue for the synthesis of pharmacologically relevant molecules (Chen et al., 2009).

Zukünftige Richtungen

Spiro compounds have been the focus of much research due to their unique properties and potential applications, particularly in the field of medicinal chemistry . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of these compounds .

Eigenschaften

IUPAC Name |

1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-16-6-8-17(9-7-16)10-13-27(24,25)22-12-11-21(15-22)14-19(23)18-4-2-3-5-20(18)26-21/h2-10,13H,11-12,14-15H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMIEAHNNMTXFV-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

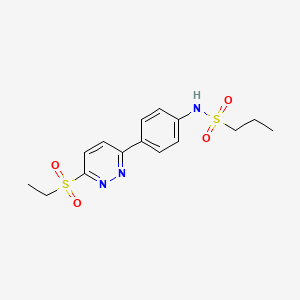

![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)

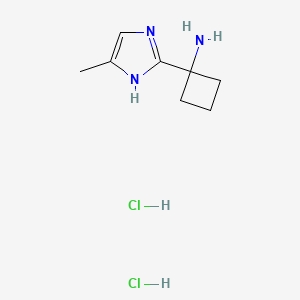

![N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2868994.png)

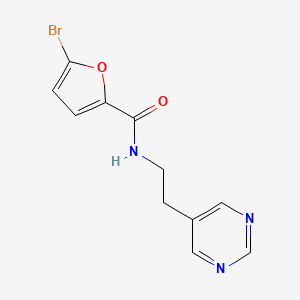

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide](/img/structure/B2868995.png)

![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)

![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)

![2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2869008.png)

![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)

![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)